molecular formula C24H26NO4+ B1261353 Flavoxate(1+)

Flavoxate(1+)

Número de catálogo: B1261353
Peso molecular: 392.5 g/mol
Clave InChI: SPIUTQOUKAMGCX-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flavoxate(1+) is a piperidinium ion resulting from the protonation of the nitrogen atom of flavoxate. It is a conjugate acid of a flavoxate.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Overactive Bladder (OAB) Treatment
    • Flavoxate has been shown to significantly improve symptoms of OAB compared to placebo and other anticholinergic medications. A meta-analysis involving 43 studies indicated that flavoxate demonstrated superior efficacy in reducing urinary frequency and urgency, with an effect size favoring flavoxate over placebo (0.48) and other comparators like emepronium and propantheline .
  • Benign Prostatic Hyperplasia (BPH) Management
    • Recent studies have explored the combination of flavoxate with tamsulosin for treating BPH-related LUTS. Results indicated that this combination improved the International Prostate Symptom Score (IPSS) and quality of life more effectively than tamsulosin alone . Specifically, flavoxate supplementation was associated with significant reductions in nocturnal micturition frequency in patients resistant to standard alpha-blocker therapy .
  • Symptomatic Relief in Lower Urinary Tract Infections
    • While primarily indicated for OAB, flavoxate's antispasmodic properties have led researchers to investigate its potential in alleviating discomfort associated with lower urinary tract infections. Preliminary findings suggest that it may help reduce dysuria and suprapubic pain .

Efficacy and Safety Profile

Flavoxate is noted for its favorable safety profile. In clinical comparisons, it consistently showed a lower incidence of adverse effects compared to other treatments like oxybutynin and propantheline. The overall tolerability was high, with negligible side effects reported in most studies .

Comparative Efficacy Table

Medication Efficacy Side Effects Notes
FlavoxateHighLowSuperior to placebo; effective in OAB
OxybutyninModerateModerateCommonly used but more side effects
EmeproniumModerateModerateLess effective than flavoxate
PropanthelineModerateHigherMore adverse effects than flavoxate

Documented Case Studies

  • Case Study on OAB Management
    • A study involving 618 patients treated with flavoxate demonstrated a significant increase in bladder capacity at first urge sensation by an average of 60 ml. The majority of patients reported stable or decreased residual urine volumes, indicating effective symptom management .
  • Combination Therapy in BPH
    • A randomized trial assessed the efficacy of tamsulosin combined with flavoxate in patients with BPH. Results showed significant improvements in IPSS scores and quality of life metrics compared to tamsulosin alone, emphasizing the potential benefits of combination therapy for symptom relief .
  • Long-term Efficacy Study
    • An extended study evaluated the long-term use of flavoxate in patients suffering from chronic LUTS. The findings revealed sustained improvements in urinary frequency and urgency over a six-month period, reinforcing its role as a reliable treatment option .

Análisis De Reacciones Químicas

Route 1: Coupling-Cyclization-Esterification

  • Coupling Reaction

    • Reactants : 5-Bromo-3-propionyl salicylic acid methyl ester and boronic acid pinacol ester.

    • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.2 g).

    • Conditions : Toluene/DMF, reflux under nitrogen (3 h).

    • Yield : 45% .

  • Cyclization

    • Reactants : Intermediate from Step 1 with chlorobenzoyl chloride.

    • Conditions : 160–170°C, 7 h.

    • Product : Chromenone derivative.

    • Yield : 69% .

  • Esterification

    • Reactants : Cyclized product and N-hydroxyethyl piperidine.

    • Activation : Thionyl chloride in toluene (90°C, 3 h).

    • Conditions : Post-activation reaction with piperidine ethanol (90°C, 4 h).

    • Yield : 40% .

Route 2: Visible Light-Mediated Decarboxylative Coupling

  • Reactants : Chromone-3-carboxylic acid and aziridines.

  • Catalyst : Tetrabutylammonium iodide.

  • Conditions : Visible light irradiation, room temperature.

  • Outcome : Stereoretentive C-3 functionalization to form chromenone derivatives, precursors to flavoxate .

Table 1: Key Reaction Parameters

StepReagents/ConditionsProductYieldSource
CouplingPd(PPh₃)₄, K₂CO₃, toluene/DMF, refluxBoronic ester intermediate45%
CyclizationChlorobenzoyl chloride, 160–170°CChromenone derivative69%
EsterificationSOCl₂, N-hydroxyethyl piperidineFlavoxate(1+) hydrochloride40%

Spectral Characterization

  • ¹H NMR (CDCl₃) : Key peaks at δ 8.76 (s, 2H), 7.82 (d, 4H), and 4.54 (t, 4H), confirming piperidinium and chromenone moieties .

  • LCMS-ESI : m/z 781.35 ([M+H]⁺), consistent with dimeric impurities formed during synthesis .

Degradation and Stability

Flavoxate(1+) exhibits stability under acidic conditions but hydrolyzes in alkaline environments:

  • Hydrolysis : Ester bond cleavage in basic media forms 3-methylflavone-8-carboxylic acid and piperidine ethanol .

  • Thermal Stability : Stable at temperatures up to 90°C during synthesis .

Mechanistic Insights

  • Anticholinergic Activity : Flavoxate(1+) competitively inhibits muscarinic receptors (M1, M2, M5 subtypes) via direct binding, reducing bladder smooth muscle contraction .

  • Metabolism : Limited hepatic transformation; 57% excreted unchanged in urine within 24 hours .

Propiedades

Fórmula molecular

C24H26NO4+

Peso molecular

392.5 g/mol

Nombre IUPAC

2-piperidin-1-ium-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

InChI

InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/p+1

Clave InChI

SPIUTQOUKAMGCX-UHFFFAOYSA-O

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4

SMILES canónico

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[NH+]3CCCCC3)C4=CC=CC=C4

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flavoxate(1+)
Reactant of Route 2
Reactant of Route 2
Flavoxate(1+)
Reactant of Route 3
Reactant of Route 3
Flavoxate(1+)
Reactant of Route 4
Reactant of Route 4
Flavoxate(1+)
Reactant of Route 5
Reactant of Route 5
Flavoxate(1+)
Reactant of Route 6
Reactant of Route 6
Flavoxate(1+)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.